molecular formula C20H16F3NO2 B2995396 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine CAS No. 1400872-27-6

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2995396
CAS No.: 1400872-27-6
M. Wt: 359.348
InChI Key: FZYCFPGPWPSBMZ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is an organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with two 4-methoxyphenyl groups and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical characteristics, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridine precursor under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(4-methoxyphenyl)quinoxaline: Similar structure but with a quinoxaline core instead of a pyridine ring.

    2,3-Bis(trifluoromethyl)-4-methoxyphenyl-α,α-difluoro-4-n-propylbenzyl ether: Contains similar functional groups but with a different core structure.

Uniqueness

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its pyridine core with both methoxyphenyl and trifluoromethyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c1-25-16-7-3-13(4-8-16)18-11-15(20(21,22)23)12-24-19(18)14-5-9-17(26-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYCFPGPWPSBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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